(6-Nitroquinolin-2-yl)methanol (6-Nitroquinolin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 889944-45-0
VCID: VC3851357
InChI: InChI=1S/C10H8N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-5,13H,6H2
SMILES: C1=CC2=C(C=CC(=N2)CO)C=C1[N+](=O)[O-]
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

(6-Nitroquinolin-2-yl)methanol

CAS No.: 889944-45-0

Cat. No.: VC3851357

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

(6-Nitroquinolin-2-yl)methanol - 889944-45-0

Specification

CAS No. 889944-45-0
Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name (6-nitroquinolin-2-yl)methanol
Standard InChI InChI=1S/C10H8N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-5,13H,6H2
Standard InChI Key JDYYLMAWYVNLPY-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=N2)CO)C=C1[N+](=O)[O-]
Canonical SMILES C1=CC2=C(C=CC(=N2)CO)C=C1[N+](=O)[O-]

Introduction

Chemical and Structural Properties

Molecular Architecture

The molecular formula of (6-Nitroquinolin-2-yl)methanol is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol . The IUPAC name, (6-nitroquinolin-2-yl)methanol, reflects its substitution pattern: a nitro group (-NO₂) at the 6th position and a hydroxymethyl group (-CH₂OH) at the 2nd position of the quinoline ring . The planar aromatic quinoline system facilitates π-π interactions, while the electron-withdrawing nitro group enhances electrophilic reactivity, making the compound amenable to further functionalization .

Key Structural Features:

  • Quinoline Core: A bicyclic structure comprising a benzene ring fused to a pyridine ring.

  • Nitro Group: Introduces electron-withdrawing effects, polarizing the ring for nucleophilic substitution.

  • Hydroxymethyl Group: Provides a site for oxidation, esterification, or etherification reactions .

Physicochemical Characteristics

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilitySoluble in polar solvents (DMF, DMSO)
Storage ConditionsRoom temperature, dry environment

The compound’s solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) makes it suitable for solution-phase reactions, though its limited aqueous solubility necessitates solvent optimization for biological assays . Stability under ambient conditions ensures ease of handling in laboratory settings .

Synthesis and Manufacturing

Traditional Synthetic Routes

The synthesis of (6-Nitroquinolin-2-yl)methanol typically involves nitration and hydroxylation steps. A common pathway begins with the nitration of 2-methylquinoline:

  • Nitration:

    • 2-Methylquinoline is treated with nitric acid in sulfuric acid at 0°C to introduce the nitro group at the 6-position, yielding 6-nitro-2-methylquinoline .

    • Reaction Conditions:

      • Temperature: 0°C to room temperature

      • Reagents: HNO₃ (70%), H₂SO₄

      • Yield: ~79% .

  • Oxidation of Methyl Group:

    • The methyl group at the 2-position is oxidized to a hydroxymethyl group using agents like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) .

    • Example Reaction:

      6Nitro-2-methylquinolineSeO2,H2O(6Nitroquinolin-2-yl)methanol6-\text{Nitro-2-methylquinoline} \xrightarrow{\text{SeO}_2, \text{H}_2\text{O}} (6-\text{Nitroquinolin-2-yl})\text{methanol}
    • Yield: ~71% .

Innovations in Synthesis

Applications in Pharmaceutical Research

Antimicrobial Agents

The quinoline scaffold is renowned for its antimicrobial properties. (6-Nitroquinolin-2-yl)methanol derivatives exhibit activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . Structural modifications, such as esterification of the hydroxymethyl group, enhance membrane permeability and target binding .

Anti-inflammatory Activity

The compound’s ability to suppress NF-κB signaling has been leveraged in designing COX-2 inhibitors. A 2025 preclinical trial highlighted a derivative reducing paw edema in murine models by 62% at 10 mg/kg dosage .

Material Science Applications

Fluorescent Probes

The nitro group’s electron-withdrawing nature and the quinoline ring’s conjugated system enable applications in fluorescence-based sensors. A 2023 study utilized (6-Nitroquinolin-2-yl)methanol to develop a probe for detecting Hg²⁺ ions with a detection limit of 0.1 nM .

Organic Electronics

Nitroquinoline derivatives are investigated as electron-transport materials in organic light-emitting diodes (OLEDs). Their high electron affinity (EA = 3.1 eV) improves device efficiency by facilitating electron injection .

ParameterDataSource
Acute Toxicity (LD₅₀)320 mg/kg (oral, rat)
Hazard StatementsH302 (harmful if swallowed)
H315 (skin irritation)
H320 (eye irritation)
H335 (respiratory irritation)

Personal protective equipment (gloves, goggles) is mandatory during handling. Storage recommendations include airtight containers at room temperature .

Future Perspectives and Research Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) is being tested to improve bioavailability and reduce off-target effects. Preliminary data show a 3-fold increase in tumor accumulation compared to free drug formulations .

Catalytic Applications

Asymmetric catalysis using chiral derivatives of (6-Nitroquinolin-2-yl)methanol is under exploration for synthesizing enantiomerically pure pharmaceuticals .

Environmental Impact

Biodegradation studies using Pseudomonas putida strains have achieved 85% degradation within 72 hours, addressing concerns about persistence in ecosystems .

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